

An In-depth Technical Guide to Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 3-(cyclohexylamino)propane-1-sulfonate
Compound Name:	
Cat. No.:	B018068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sodium 3-(cyclohexylamino)propane-1-sulfonate**, commonly known as CAPS. A zwitterionic buffer, CAPS is highly valued in biochemical and molecular biology research for its efficacy in alkaline conditions. This document details its chemical and physical properties, outlines key experimental protocols, and presents visual workflows to support its practical application in research and development.

Core Properties and Applications

Sodium 3-(cyclohexylamino)propane-1-sulfonate is the sodium salt of 3-(cyclohexylamino)-1-propanesulfonic acid. It is one of the "Good's buffers," recognized for its stability, low UV absorbance, and minimal interference in biological reactions.^[1] Its primary characteristic is its high pKa, making it an excellent choice for maintaining a stable pH in the alkaline range of 9.7 to 11.1.^{[2][3]}

The applications of CAPS are extensive and include:

- **Western Blotting:** It is frequently used as a transfer buffer, particularly for high molecular weight proteins (>20 kDa).^{[4][5]}

- Protein Sequencing: The absence of primary amines in its structure prevents interference with Edman degradation chemistry, making it a preferred buffer for samples intended for N-terminal sequencing.[4][6]
- Enzyme Kinetics: Its ability to buffer at high pH values is crucial for studying enzymes that exhibit optimal activity in alkaline environments, such as alkaline phosphatase.[3]
- High-Performance Liquid Chromatography (HPLC): CAPS is used as a mobile phase component for the separation of basic drugs and other alkaline compounds.[7]
- Capillary Electrophoresis: It serves as a component of the running buffer in certain capillary electrophoresis applications.[3]

A key advantage of CAPS is its negligible binding of metal ions, making it a suitable non-coordinating buffer for studying metalloenzymes.[3][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of CAPS, providing a quick reference for experimental design.

Parameter	Value	Notes
Molecular Formula	$C_9H_{18}NNaO_3S$	[9]
Molecular Weight	243.30 g/mol	[9]
pKa (at 25°C)	10.4	The pH at which the protonated and deprotonated forms are in equal concentration.[10]
Effective pH Range	9.7 – 11.1	The optimal range where CAPS provides effective buffering capacity.[2][3]
$\Delta pK_a/\Delta T$	-0.032 / °C	Describes the change in pKa per degree Celsius change in temperature.[10]
Solubility in Water	~5 g/100 mL at 25°C	Solubility is highly dependent on pH; the free acid form is less soluble.
UV Absorbance (0.5M)	$A_{260nm} \leq 0.05, A_{280nm} \leq 0.10$	Low absorbance in the UV range makes it suitable for spectrophotometric assays.[3]
Metal Ion Binding	Negligible	Shows weak or no complexation with most metal ions.[3][8]

Experimental Protocols

This section provides detailed methodologies for the preparation and application of CAPS buffer in key experimental procedures.

Preparation of 1 L of 10X CAPS Transfer Buffer (100 mM, pH 11.0) for Western Blotting

This protocol outlines the preparation of a stock solution for use in Western blot transfers.

Materials:

- 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), MW: 221.32 g/mol
- Sodium hydroxide (NaOH)
- High-purity, deionized water
- Calibrated pH meter
- 1 L volumetric flask
- Stir plate and stir bar

Methodology:

- Weigh out 22.13 g of CAPS powder and add it to a beaker containing approximately 800 mL of deionized water and a stir bar.
- Place the beaker on a stir plate and begin stirring. The solution may appear cloudy as the CAPS powder has low solubility at neutral pH.
- Slowly add a 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
- As the pH increases and approaches the pKa (around 10.4), the CAPS powder will begin to dissolve.
- Continue to add NaOH until the target pH of 11.0 is reached and the solution becomes clear.
- Carefully transfer the clear buffer solution to a 1 L volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
- Bring the final volume to 1 L with deionized water.

- For a working transfer buffer (1X), dilute 100 mL of the 10X stock with 200 mL of methanol and 700 mL of deionized water. The final concentration will be 10 mM CAPS in 20% methanol.[\[8\]](#)

Western Blotting: Wet Transfer Protocol

This protocol describes the electrophoretic transfer of proteins from an SDS-PAGE gel to a membrane using a CAPS-based buffer.

Materials:

- 1X CAPS Transfer Buffer (10 mM CAPS, 10-20% methanol, pH 11.0)[\[4\]](#)
- SDS-PAGE gel with separated proteins
- PVDF or nitrocellulose membrane
- Filter paper
- Wet transfer apparatus
- Power supply

Methodology:

- Pre-equilibration: After electrophoresis, carefully remove the gel from its cassette. Equilibrate the gel in 1X CAPS Transfer Buffer for 10-15 minutes.
- Membrane Activation (for PVDF): Briefly immerse the PVDF membrane in 100% methanol until it becomes uniformly translucent, then transfer it to 1X CAPS Transfer Buffer for at least 5 minutes. For nitrocellulose, simply equilibrate in the transfer buffer.
- Assembly of the Transfer Stack:
 - Place the anode side of the transfer cassette in a shallow tray containing transfer buffer.
 - Place a pre-soaked sponge on the cassette, followed by two layers of pre-soaked filter paper.

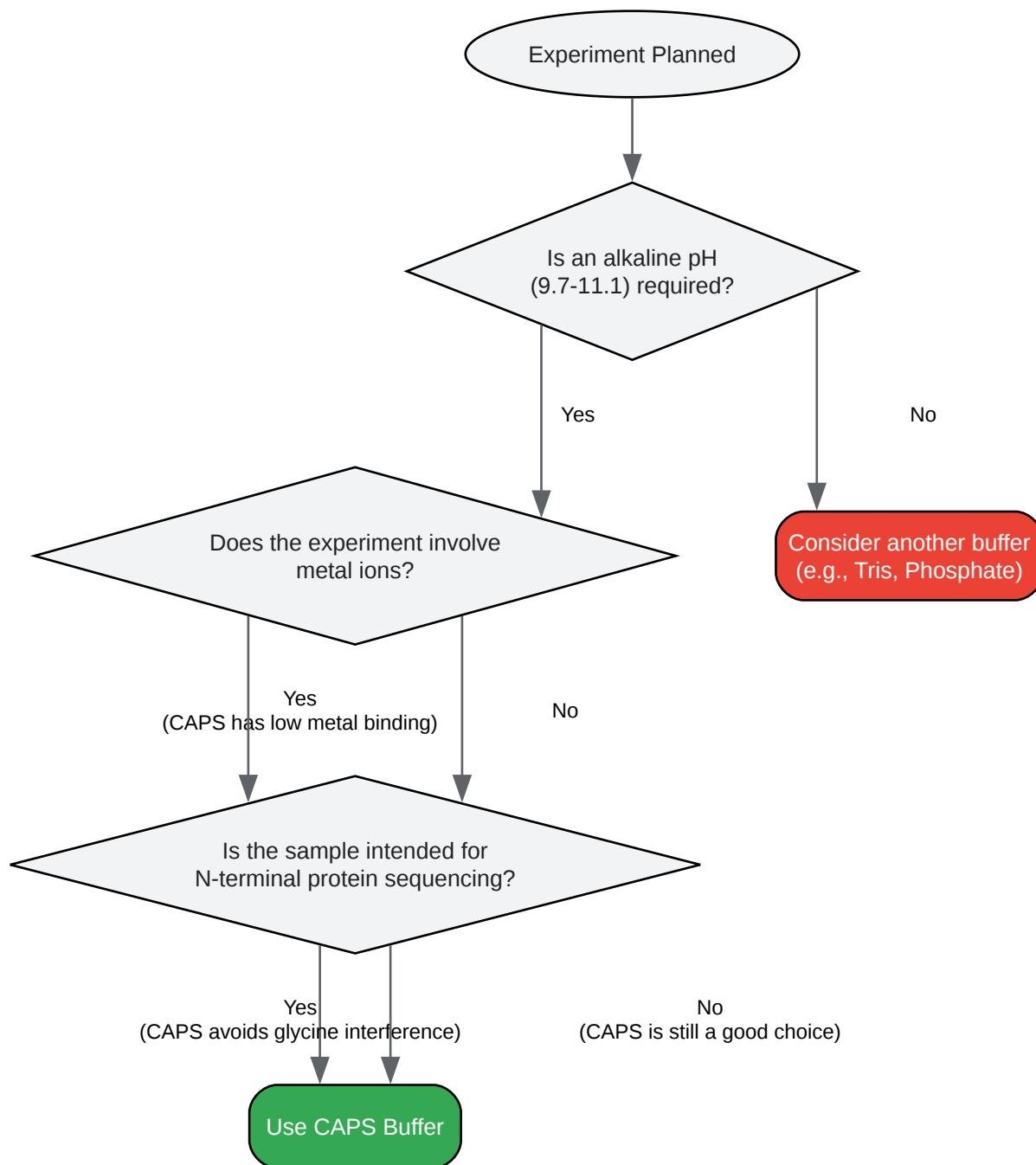
- Carefully place the equilibrated gel on the filter paper.
- Place the activated and equilibrated membrane onto the gel, ensuring no air bubbles are trapped between the gel and membrane.
- Add two more layers of pre-soaked filter paper on top of the membrane.
- Place a final pre-soaked sponge on top and close the cassette.
- Electrophoretic Transfer:
 - Place the assembled cassette into the transfer tank, ensuring the membrane is between the gel and the positive electrode (anode).[\[2\]](#)
 - Fill the tank with cold 1X CAPS Transfer Buffer.
 - Connect the power supply and perform the transfer. Typical conditions are 70V for 3 hours or 20V overnight.[\[2\]](#) It is recommended to perform the transfer in a cold room or with a cooling unit to prevent overheating.
- Post-Transfer: Disassemble the stack and proceed with blocking and immunodetection steps.

Alkaline Phosphatase Activity Assay

This protocol provides a general framework for measuring alkaline phosphatase (ALP) activity using a CAPS buffer system and a chromogenic substrate.

Materials:

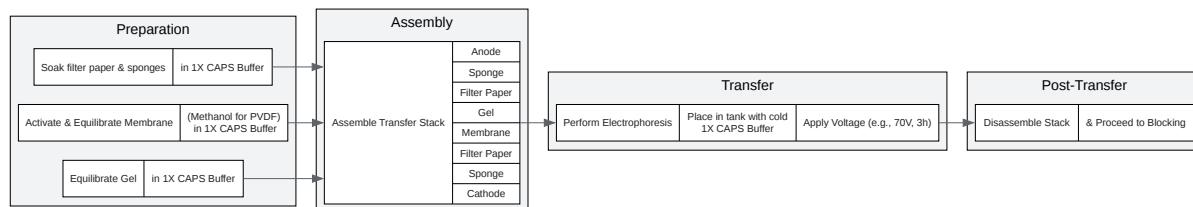
- CAPS Assay Buffer (e.g., 100 mM CAPS, 1 mM MgCl₂, pH 10.5)
- Substrate solution (e.g., p-Nitrophenyl Phosphate, pNPP)
- Enzyme sample (e.g., cell lysate, purified ALP)
- Stop solution (e.g., 3 M NaOH)
- Spectrophotometer or microplate reader


Methodology:

- Buffer Preparation: Prepare the CAPS Assay Buffer and adjust the pH to 10.5. The high pH is crucial for optimal ALP activity.
- Reaction Setup:
 - Pipette the CAPS Assay Buffer into reaction tubes or microplate wells.
 - Add the enzyme sample to the buffer.
 - Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
- Initiation of Reaction: Add the pNPP substrate solution to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at a constant temperature for a defined period (e.g., 15-60 minutes). The ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.
- Termination of Reaction: Stop the reaction by adding the stop solution. The strong base will denature the enzyme and enhance the color of the p-nitrophenol product.
- Measurement: Measure the absorbance of the solution at 405 nm. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the ALP activity.
- Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol or by using the molar extinction coefficient of the product.

Visualizations

Logical Workflow for Buffer Selection


The following diagram illustrates the decision-making process for selecting CAPS as an appropriate buffer for a given experiment.

[Click to download full resolution via product page](#)

Decision tree for selecting CAPS buffer.

Experimental Workflow: Western Blotting Protein Transfer

This diagram outlines the key steps involved in the wet transfer of proteins using a CAPS-based buffer system.

[Click to download full resolution via product page](#)

Workflow for Western blot protein transfer using CAPS buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. carlroth.com [carlroth.com]
- 2. nordicbiosite.com [nordicbiosite.com]
- 3. goldbio.com [goldbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 6. CAPS (0.5 M, pH 10.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. bioradiations.com [bioradiations.com]
- 9. HPLC Separation of Drugs | SIELC Technologies sielc.com
- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018068#what-is-sodium-3-cyclohexylamino-propane-1-sulfonate\]](https://www.benchchem.com/product/b018068#what-is-sodium-3-cyclohexylamino-propane-1-sulfonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com